(+-)-拉莫西酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Ramosetron Hydrochloride involves multiple steps starting from 3,4-diaminobenzoic acid. Through an eight-step synthetic process, the compound is obtained with an overall yield of 19.6%. The synthesized product's structure is confirmed using various analytical techniques such as ^1H NMR, ^13C NMR, and MS, demonstrating the feasibility of the proposed synthetic method with increased yield advantages (Wang Si-qing, 2006).

Molecular Structure Analysis

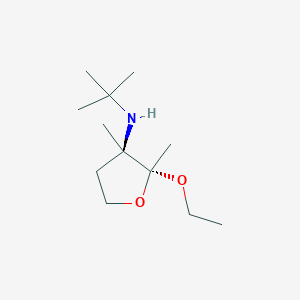

The molecular structure of ramosetron includes an indole ring, which is the core structure of serotonin (5-HT), and a tetrahydrobenzimidazol radical linked by a carbonyl radical. This unique structure contributes to its potent and sustained antagonistic activities against 5-HT3 receptors, distinguishing it from other 5-HT3 receptor antagonists (S. Tsukagoshi, 1997).

Chemical Reactions and Properties

Ramosetron Hydrochloride undergoes degradation in various conditions. Studies have shown that it degrades in acidic, basic, and oxidative conditions, with significant degradation observed in base hydrolysis and oxidative methods. The degradation kinetics and the chemical stability of ramosetron under different stress conditions have been thoroughly investigated, highlighting the importance of maintaining specific storage and handling conditions to preserve its efficacy and safety (M. Hossain, R. Jalil, M. Rashid, 2018).

Physical Properties Analysis

The physical compatibility and chemical stability of Ramosetron Hydrochloride in combination with other drugs, such as dezocine, have been evaluated in 0.9% sodium chloride injection. These studies are essential for patient-controlled analgesia administration, demonstrating that ramosetron maintains its physical and chemical stability when mixed with dezocine in normal saline injections, stored under various conditions (Zhi Guo, Peng Chen, 2022).

Chemical Properties Analysis

The effectiveness of ramosetron in both male and female patients with irritable bowel syndrome with diarrhea (IBS-D) highlights its broad therapeutic potential beyond its antiemetic use. Studies investigating optimal dosages for different patient demographics underscore the drug's versatile pharmacological profile and its role in managing gastrointestinal symptoms associated with IBS-D (S. Fukudo et al., 2017).

科学研究应用

在治疗肠易激综合征中的作用

拉莫西酮在控制肠易激综合征症状(特别是腹泻型肠易激综合征 (IBS-D))方面的功效是一个重要的研究领域。它是一种选择性的 5-HT3 受体拮抗剂,这一特性使其在治疗胃肠道疾病中发挥作用。临床研究强调了它在缓解 IBS-D 症状方面的潜力,支撑了它的治疗价值。除了疗效外,拉莫西酮的安全性耐受性也在评估中,使其成为治疗腹泻型 IBS 的一种有前景的药物。临床试验和评论支持其在临床实践中的接受和使用,这些试验和评论讨论了它相对于其他 IBS 药物的疗效 (Mozaffari, Nikfar, & Abdollahi, 2014; Munjal, Dedania, & Cash, 2019)。

作用机制和安全性

拉莫西酮的作用机制涉及拮抗血清素 5-HT3 受体,该受体与 IBS 及相关的胃肠道运动和敏感性问题有关。这种作用方式对于其减轻 IBS 症状(包括腹痛、不适和排便习惯改变)的有效性至关重要。重要的是,专注于拉莫西酮等血清素受体配体的安全性和有效性的研究已经提供了对它们在治疗 IBS 中的潜在益处和局限性的见解。在靶向血清素的化合物中,拉莫西酮因其对两性的有效性和良好的耐受性而备受关注,使其成为某些 IBS 患者的最佳治疗选择 (Binienda, Storr, Fichna, & Sałaga, 2017)。

作用机制

The primary mechanism of action involves competitive antagonism at 5-HT3 receptors in the gut. By inhibiting serotonin binding to these receptors, Ramosetron reduces visceral hypersensitivity, modulates gut motility, and mitigates symptoms such as abdominal pain, diarrhea, and discomfort associated with IBS-D .

安全和危害

未来方向

Further research should explore long-term safety, drug interactions, and potential effects on other serotonin receptors .

: Qi, Q., Zhang, Y., Chen, F., Zuo, X., & Li, Y. (2018). Ramosetron for the treatment of irritable bowel syndrome with diarrhea: a systematic review and meta-analysis of randomized controlled trials. BMC Gastroenterology, 18, 5.

属性

| { "Design of the Synthesis Pathway": "The synthesis of (+-)-Ramosetron hydrochloride can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "4,5,6,7-tetrahydro-1H-benzimidazole", "phosphorus oxychloride", "sodium carbonate", "sodium hydroxide", "3,4-dihydro-2H-pyran", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "The synthesis of (+-)-Ramosetron hydrochloride begins with the conversion of 2-methyl-1H-indole-3-carboxylic acid to the corresponding acid chloride using phosphorus oxychloride.", "The acid chloride is then reacted with 4,5,6,7-tetrahydro-1H-benzimidazole in the presence of sodium carbonate to yield the corresponding benzimidazole derivative.", "The benzimidazole derivative is then cyclized with 3,4-dihydro-2H-pyran in the presence of sodium hydroxide to form the desired compound.", "The final step involves the conversion of the compound to its hydrochloride salt by treatment with hydrochloric acid in ethanol, followed by precipitation with sodium chloride in water.", "The resulting solid is then filtered, washed, and dried to yield (+-)-Ramosetron hydrochloride as a white crystalline powder." ] } | |

CAS 编号 |

171967-75-2 |

分子式 |

C14H13NO |

分子量 |

0 |

同义词 |

Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, monohydrochloride (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1169596.png)

![3-[(1S)-1-hydroxyethyl]phenol](/img/structure/B1169602.png)